molecular formula C6H3BrN2O B6237551 4-bromo-[1,3]oxazolo[5,4-c]pyridine CAS No. 1785077-02-2

4-bromo-[1,3]oxazolo[5,4-c]pyridine

Cat. No. B6237551
CAS RN: 1785077-02-2
M. Wt: 199
InChI Key:
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Description

“4-bromo-[1,3]oxazolo[5,4-c]pyridine” is a chemical compound that belongs to the class of oxazolo[5,4-c]pyridines . Oxazolo[5,4-c]pyridines are a type of heterocyclic compounds that have been gaining attention in the field of medicinal chemistry due to their wide spectrum of biological activities .


Synthesis Analysis

The synthesis of oxazolo[5,4-c]pyridines involves a palladium-catalyzed direct C–H bond functionalization methodology . This method is used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides .


Molecular Structure Analysis

The molecular formula of “4-bromo-[1,3]oxazolo[5,4-c]pyridine” is C6H3BrN2O . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemical reactions of “4-bromo-[1,3]oxazolo[5,4-c]pyridine” involve various processes such as reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Mechanism of Action

While the specific mechanism of action for “4-bromo-[1,3]oxazolo[5,4-c]pyridine” is not explicitly mentioned in the available resources, oxazolo[5,4-c]pyridines have been reported to exhibit a broad spectrum of biological activities .

Safety and Hazards

While specific safety and hazard information for “4-bromo-[1,3]oxazolo[5,4-c]pyridine” is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation when handling similar chemical compounds .

Future Directions

The future directions for “4-bromo-[1,3]oxazolo[5,4-c]pyridine” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The selective C–H construction and functionalization procedures preserve the chlorine atom on the pyridine moiety offering a late-stage substitution site to progress drug design .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-[1,3]oxazolo[5,4-c]pyridine can be achieved through a multi-step process involving the formation of key intermediates such as 4-bromo-2-nitropyridine, 4-bromo-2-aminopyridine, and 4-bromo-1,3-oxazoline. These intermediates can then be used to form the final product through a cyclization reaction.", "Starting Materials": [ "4-bromo-2-nitropyridine", "sodium borohydride", "acetic acid", "ammonium chloride", "sodium hydroxide", "ethyl acetate", "hydrogen peroxide", "sulfuric acid", "sodium nitrite", "4-bromo-2-aminopyridine", "glyoxal", "sodium acetate", "4-bromo-1,3-oxazoline", "acetic anhydride", "triethylamine", "phosphorus pentoxide", "pyridine" ], "Reaction": [ "4-bromo-2-nitropyridine is reduced to 4-bromo-2-aminopyridine using sodium borohydride in acetic acid.", "4-bromo-2-aminopyridine is diazotized with sodium nitrite and sulfuric acid to form a diazonium salt.", "The diazonium salt is then coupled with glyoxal in the presence of sodium acetate to form a pyridine-2,3-dione intermediate.", "The pyridine-2,3-dione intermediate is then treated with ammonium chloride and sodium hydroxide to form 4-bromo-1,3-oxazoline.", "The 4-bromo-1,3-oxazoline is then cyclized using acetic anhydride and triethylamine in the presence of phosphorus pentoxide to form 4-bromo-[1,3]oxazolo[5,4-c]pyridine." ] }

CAS RN

1785077-02-2

Product Name

4-bromo-[1,3]oxazolo[5,4-c]pyridine

Molecular Formula

C6H3BrN2O

Molecular Weight

199

Purity

95

Origin of Product

United States

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